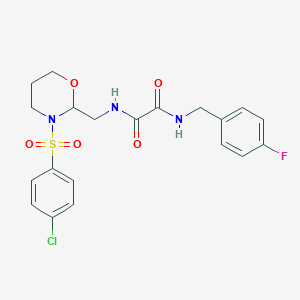

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

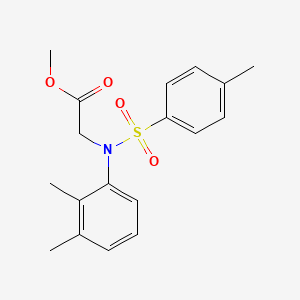

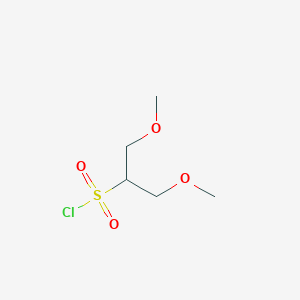

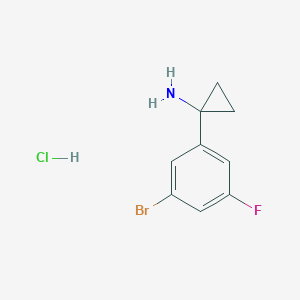

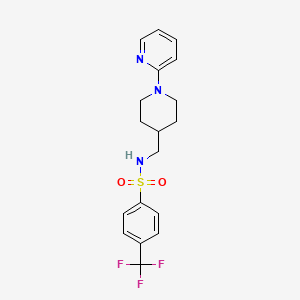

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy could be used to confirm the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the oxazinan ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, and reactivity .Applications De Recherche Scientifique

Analytical Chemistry Applications

In the context of protein analysis, a water-soluble sulfo-3H-indocyanine dye containing sulfonyl and fluorobenzyl groups was developed for protein derivatization, followed by high-performance liquid chromatography (HPLC) separation and fluorescence detection. This approach, utilizing the dye sb-cy3-NHS, demonstrated improved detection sensitivity for low-abundance proteins compared to traditional methods, indicating potential applications in proteomics and biomarker discovery (Qiao et al., 2009).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, which share structural similarities with the compound , exhibited significant antibacterial activities against rice bacterial leaf blight. These compounds enhanced plant resistance by stimulating the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, showing promise for agricultural applications (Shi et al., 2015).

Materials Science

In materials science, the synthesis and structural analysis of sulfonamide and sulfonimide derivatives, particularly those incorporating 1,2,4-triazine moieties and sulfonyl groups, were explored. These compounds exhibit distinct tautomeric forms and intermolecular interactions, which could be relevant for designing materials with specific electronic or photonic properties (Branowska et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFN3O5S/c21-15-4-8-17(9-5-15)31(28,29)25-10-1-11-30-18(25)13-24-20(27)19(26)23-12-14-2-6-16(22)7-3-14/h2-9,18H,1,10-13H2,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJLQIRWXBZAOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2416938.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2416943.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide](/img/structure/B2416948.png)

![N~3~-cyclopropyl-6-{3-[(2-hydroxy-5-methylbenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2416950.png)

![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2416953.png)

![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2416958.png)

![11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2416960.png)